Basic Brown 1
Overview
Description
Basic Brown 1, also known as Bismarck Brown Y, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues, particularly for staining acid mucins and mast cell granules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Brown 1 involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion from 1,3-phenylenediamine: [ (H₂N)₂C₆H₄ + 2H⁺ + 2HNO₂ → [C₆H₄(N₂)₂]²⁺ + 2H₂O ] This bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the final product: [ 2(H₂N)₂C₆H₄ + [C₆H₄(N₂)₂]²⁺ → 2H⁺ + [(H₂N)₂C₆H₃N₂]₂C₆H₄ ] In some cases, toluenediamines are used in addition to phenylenediamine, and the resulting dye may consist of oligomers with three or more diazo groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large reactors for diazotization and coupling reactions, followed by purification steps such as filtration and recrystallization to obtain the final dye product.
Chemical Reactions Analysis
Types of Reactions: Basic Brown 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The diazo groups in this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and thiols can react with the diazo groups under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Basic Brown 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Employed in histology for staining tissues, particularly for identifying acid mucins and mast cell granules.
Medicine: Utilized in diagnostic procedures for staining biological samples.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored soaps.
Mechanism of Action
The mechanism of action of Basic Brown 1 involves its interaction with biological tissues and cells. The dye binds to specific cellular components, such as acid mucins and mast cell granules, through electrostatic interactions and hydrogen bonding. This binding results in the staining of these components, allowing for their visualization under a microscope .
Comparison with Similar Compounds
Basic Brown 1 is unique among azo dyes due to its specific staining properties and applications. Similar compounds include:
Basic Red 1: Another azo dye used for staining purposes.
Basic Blue 41: A cationic dye with similar applications in histology.
Basic Blue 9 (Methylene Blue): Widely used in biological staining and as a redox indicator.
This compound stands out due to its specific affinity for acid mucins and mast cell granules, making it particularly useful in histological applications.
Properties
CAS No. |
10114-58-6 |
---|---|
Molecular Formula |
C18H19ClN8 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C18H18N8.ClH/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;/h1-10H,19-22H2;1H |
InChI Key |
IJCBLCFNQRHWND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl |
melting_point |
Starts decomposing at approximately 428° F (NTP, 1992) |
1052-38-6 8005-77-4 84281-74-3 |
|
physical_description |
C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992) DryPowder; WetSolid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
solubility |
1 to 10 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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